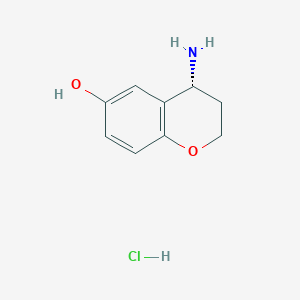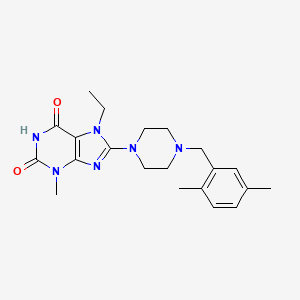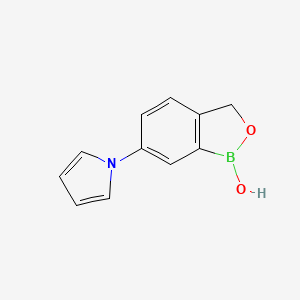
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions, starting from basic heterocyclic precursors. For example, the oxidative cyclization of hydrazines, promoted by iodine(III) reagents, has been utilized for constructing complex heterocycles with high yields (Prakash et al., 2011). Similarly, the reaction of amino-triazole with acetyl chloride or aldehydes can lead to various substituted phenyl and pyrazolyl derivatives (Panchal & Patel, 2011).
Molecular Structure Analysis
The determination of molecular structures often involves spectroscopic methods and X-ray crystallography. For example, the crystal structure of a closely related compound was elucidated, showing intramolecular hydrogen bonds forming specific ring motifs and highlighting the molecule's spatial arrangement (Anuradha et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds typically involves further functionalization of the core structure, enabling the synthesis of derivatives with varied biological activities. The introduction of different substituents through reactions like N-arylation or esterification significantly impacts the molecule's properties and potential applications (Rahmouni et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to the query have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For example, a novel series of pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Another study focused on the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the compounds' antituberculosis activity and cytotoxicity profiles (Jeankumar et al., 2013).
Antimicrobial Applications
Certain derivatives have been investigated for their antimicrobial activities. For instance, a series of heterocyclic compounds exhibited antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance (Patel & Patel, 2015). Another study reported the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with promising antimicrobial evaluations (Prakash et al., 2011).
Mechanistic Insights and Chemical Synthesis
Research into the reaction mechanisms and synthesis of related compounds provides insights into their potential applications. For instance, studies on the gas-phase pyrolysis of substituted aminoazoles contribute to the understanding of heterocyclic synthesis, offering pathways for creating new molecules with varied biological activities (Al-Awadi & Elnagdi, 1997).
Antiviral and Antifungal Activities
Some compounds have shown remarkable antiavian influenza virus activity, underscoring the potential of structurally related molecules in antiviral research (Hebishy et al., 2020). Additionally, the antifungal activity of pyrazole derivatives against phytopathogenic fungi highlights the agricultural applications of these molecules (Vicentini et al., 2007).
Propiedades
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c32-24(23-18-26-31(28-23)21-8-2-1-3-9-21)30(20-6-4-5-7-20)17-16-29-15-12-22(27-29)19-10-13-25-14-11-19/h1-3,8-15,18,20H,4-7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBGEGLECNOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

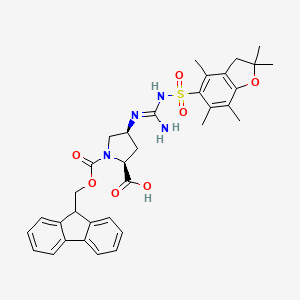


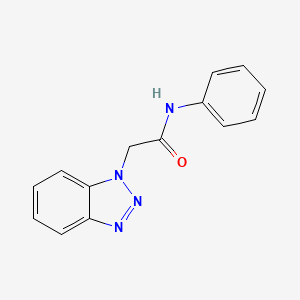
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
